

# PI5P4Ks-IN-2 vs NIH-12848 and NCT-504 for PI5P4Ky inhibition

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **PI5P4Ks-IN-2**

Cat. No.: **B15601308**

[Get Quote](#)

An Objective Comparison of **PI5P4Ks-IN-2**, NIH-12848, and NCT-504 for PI5P4Ky Inhibition

## Introduction

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that catalyze the conversion of phosphatidylinositol 5-phosphate (PI5P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P<sub>2</sub>), a critical step in phosphoinositide signaling pathways.<sup>[1]</sup> These pathways are integral to numerous cellular processes, including cell growth, proliferation, survival, and membrane trafficking.<sup>[1][2]</sup> The PI5P4K family comprises three isoforms: PI5P4K $\alpha$ , PI5P4K $\beta$ , and PI5P4K $\gamma$ .<sup>[1]</sup> Dysregulation of PI5P4K activity, particularly the gamma isoform (PI5P4K $\gamma$ ), has been implicated in various diseases, including cancer, neurodegenerative disorders like Huntington's disease, and immunological conditions.<sup>[2][3][4]</sup> This makes PI5P4K $\gamma$  an attractive therapeutic target.

The development of potent and selective inhibitors is crucial for elucidating the specific functions of PI5P4K $\gamma$  and for validating its therapeutic potential. This guide provides a detailed, objective comparison of three selective, non-ATP-competitive inhibitors of PI5P4K $\gamma$ : **PI5P4Ks-IN-2**, NIH-12848, and NCT-504. The comparison is based on available experimental data on their potency, selectivity, and mechanism of action.

## Quantitative Data Presentation

The inhibitory activity, binding affinity, and selectivity of **PI5P4Ks-IN-2**, NIH-12848, and NCT-504 have been characterized through various biochemical assays. The following tables

summarize the key quantitative data for each inhibitor.

Table 1: Inhibitor Potency against PI5P4Ky

| Inhibitor    | Assay Type                             | pIC50 | IC50 (μM) | K <sub>i</sub> (nM) | K <sub>d</sub> (nM) | Reference(s)  |
|--------------|----------------------------------------|-------|-----------|---------------------|---------------------|---------------|
| PI5P4Ks-IN-2 | ADP-Glo                                | 6.2   | ~0.63     | 68                  | -                   | [5]           |
| NIH-12848    | Radiometric                            | -     | ~1 - 3.3  | -                   | -                   | [6][7]        |
| NCT-504      | <sup>32</sup> P-ATP/PI5P Incorporation | -     | 15.8 - 16 | -                   | 354                 | [7][8][9][10] |

Table 2: Inhibitor Selectivity against PI5P4K Isoforms

| Inhibitor      | Target Isoform  | pIC50 | IC50 (μM) | K <sub>i</sub> (nM) | Comments                                                                      | References  |
|----------------|-----------------|-------|-----------|---------------------|-------------------------------------------------------------------------------|-------------|
| PI5P4Ks-IN-2   | PI5P4K $\alpha$ | <4.3  | >30       | -                   | Highly selective for $\gamma$ isoform.                                        | [5]         |
| PI5P4K $\beta$ | <4.6            | >30   | >30,000   | [5]                 |                                                                               |             |
| NIH-12848      | PI5P4K $\alpha$ | -     | >100      | -                   | Highly selective for $\gamma$ isoform; no inhibition observed at 100 $\mu$ M. | [6][11]     |
| PI5P4K $\beta$ | -               | >100  | -         | [6][11]             |                                                                               |             |
| NCT-504        | PI5P4K $\alpha$ | -     | 50 - 100  | -                   | Weakly inhibits PI5P4K $\alpha$ .                                             | [9][10][12] |
| PI5P4K $\beta$ | -               | >50   | -         |                     | Does not significantly inhibit PI5P4K $\beta$ .                               | [9][10][12] |

## Comparative Analysis

### Potency

Based on the available data, **PI5P4Ks-IN-2** demonstrates the highest potency against PI5P4K $\gamma$ , with a pIC50 of 6.2 and a K<sub>i</sub> value of 68 nM.[5] NIH-12848 follows with an IC50 in the low micromolar range (~1-3.3  $\mu$ M).[6] NCT-504 is the least potent of the three, with a reported IC50 of approximately 16  $\mu$ M.[8][9]

### Selectivity

All three compounds exhibit selectivity for the PI5P4Ky isoform.

- **PI5P4Ks-IN-2** and NIH-12848 are highly selective, showing minimal to no activity against PI5P4K $\alpha$  and PI5P4K $\beta$  at high concentrations.[5][6][11] **PI5P4Ks-IN-2** has a  $K_i$  for PI5P4K $\beta$  that is over 440 times higher than for PI5P4Ky.[5]
- NCT-504 is also selective for PI5P4Ky over a panel of 442 other kinases.[8][12] However, it shows some weak inhibition of PI5P4K $\alpha$  at concentrations between 50 and 100  $\mu$ M.[9][10]

## Mechanism of Action

A key advantage of these inhibitors is their non-ATP-competitive binding mode, which can enhance selectivity and reduce off-target effects compared to traditional kinase inhibitors that target the highly conserved ATP-binding pocket.

- **PI5P4Ks-IN-2** and NIH-12848 are characterized as allosteric, non-ATP-competitive inhibitors.[4][7] The crystal structure of PI5P4Ky in complex with a compound from the same chemotype as NIH-12848 confirmed an allosteric binding mode, engaging a putative lipid interaction site approximately 18  $\text{\AA}$  from the ATP pocket.[4][7]
- NCT-504 is also described as a selective allosteric inhibitor.[9] Studies have shown that it does not impair the intrinsic ATP-hydrolytic activity of PI5P4Ky in the absence of the PI5P substrate, which supports an allosteric mechanism.[9][10]

## Signaling Pathway and Experimental Workflow Visualization

To provide a clearer context for the function of PI5P4Ky and the methods used to characterize its inhibitors, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [neurologylive.com](http://neurologylive.com) [neurologylive.com]
- 4. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 6. The function of phosphatidylinositol 5-phosphate 4-kinase γ (PI5P4Kγ) explored using a specific inhibitor that targets the PI5P-binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 8. NCT-504 | PI5P4Kγ inhibitor | Probechem Biochemicals [probechem.com]
- 9. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 10. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein | eLife [elifesciences.org]
- 11. [search.lib.keio.ac.jp](http://search.lib.keio.ac.jp) [search.lib.keio.ac.jp]

- 12. Inhibition of PIP4Ky ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PI5P4Ks-IN-2 vs NIH-12848 and NCT-504 for PI5P4Ky inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601308#pi5p4ks-in-2-vs-nih-12848-and-nct-504-for-pi5p4k-inhibition>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)